molecular formula C10H12Cl2O2 B8033386 2,3-Dichloro-4-(2-methylpropoxy)phenol

2,3-Dichloro-4-(2-methylpropoxy)phenol

Cat. No.: B8033386
M. Wt: 235.10 g/mol
InChI Key: CARVPSOGTGPKAB-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(2-methylpropoxy)phenol is an organic compound with the molecular formula C10H12Cl2O2 It is a chlorinated phenol derivative, characterized by the presence of two chlorine atoms and a 2-methylpropoxy group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-4-(2-methylpropoxy)phenol typically involves the chlorination of a suitable phenol precursor followed by the introduction of the 2-methylpropoxy group. One common method is the reaction of 2,3-dichlorophenol with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-4-(2-methylpropoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atoms or modify the phenolic group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Dechlorinated phenols or modified phenolic compounds.

    Substitution: Phenolic compounds with different substituents replacing the chlorine atoms.

Scientific Research Applications

2,3-Dichloro-4-(2-methylpropoxy)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-(2-methylpropoxy)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chlorine atoms and 2-methylpropoxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect cellular processes and pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dichlorophenol: Lacks the 2-methylpropoxy group, making it less lipophilic.

    4-(2-Methylpropoxy)phenol: Does not have the chlorine atoms, affecting its reactivity and biological activity.

    2,4-Dichloro-6-(2-methylpropoxy)phenol: Has an additional chlorine atom, which can alter its chemical and biological properties.

Uniqueness

2,3-Dichloro-4-(2-methylpropoxy)phenol is unique due to the specific combination of chlorine atoms and the 2-methylpropoxy group on the phenol ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2,3-dichloro-4-(2-methylpropoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2/c1-6(2)5-14-8-4-3-7(13)9(11)10(8)12/h3-4,6,13H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARVPSOGTGPKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C(=C(C=C1)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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